molecular formula C10H8BrN B1290061 6-Bromonaphthalen-1-amine CAS No. 591253-73-5

6-Bromonaphthalen-1-amine

Cat. No.: B1290061
CAS No.: 591253-73-5
M. Wt: 222.08 g/mol
InChI Key: JABUKIGLFASZOP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Bromonaphthalen-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound acts as an inhibitor for certain isoforms of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, this compound has shown interactions with proteins involved in cell signaling pathways, influencing their activity and downstream effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of proteins in this pathway, this compound can alter gene expression and cellular metabolism. Furthermore, the compound has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity . This inhibition leads to a decrease in the metabolism of substrates processed by these enzymes. Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation and apoptosis rates . These effects are likely due to the compound’s impact on gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to modulate enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the compound’s inhibition of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes . The compound inhibits the activity of these enzymes, affecting the metabolism of various substrates, including drugs and endogenous compounds. This inhibition can lead to changes in metabolic flux and the levels of metabolites in the body . Additionally, this compound can influence the activity of enzymes involved in oxidative stress responses, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within cells can affect its activity and the extent of its interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound has been found to localize to the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . These interactions are crucial for the compound’s ability to modulate gene expression and enzyme activity, thereby influencing cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromonaphthalen-1-amine can be synthesized through various methods. One common approach involves the bromination of naphthalen-1-amine. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Bromonaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromonaphthalen-1-amine has a wide range of applications in scientific research:

Properties

IUPAC Name

6-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABUKIGLFASZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623716
Record name 6-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591253-73-5
Record name 6-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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